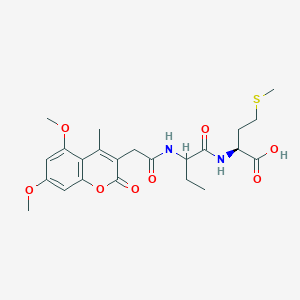

C23H30N2O8S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide involves multiple steps. The general methods of preparation include:

Reduction Reactions: The preparation method involves the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil.

Hydroxylation and Chlorination: The chloro-6-methoxycarbonyl uracil is subjected to hydroxylation and chlorination reactions.

Industrial Production: The industrial production methods focus on ensuring high yield, purity, and environmental friendliness.

Chemical Reactions Analysis

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions typically involve reagents such as primary sulfonamides and unactivated alkenes under mild conditions.

Major Products: The major products formed from these reactions include various complex architectures through carbon-nitrogen and carbon-carbon bond formations.

Scientific Research Applications

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide can be compared with other similar compounds, such as:

- 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide .

- Other Sulfonamides : These compounds share similar structural features and chemical properties.

- Trimethoxyphenyl Derivatives : These compounds have similar functional groups and can undergo similar chemical reactions .

The uniqueness of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Biological Activity

C23H30N2O8S is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound contains:

- 23 Carbon (C) atoms

- 30 Hydrogen (H) atoms

- 2 Nitrogen (N) atoms

- 8 Oxygen (O) atoms

- 1 Sulfur (S) atom

This structure suggests significant potential for diverse interactions with biological systems, particularly in enzyme inhibition and cellular uptake mechanisms.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study focusing on manganese(I) tricarbonyl complexes, which include this compound, evaluated its effectiveness against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MICs) were found to be in the mid-micromolar range, indicating effective antibacterial activity. The study highlighted that the activity increased with the lipophilicity of the compounds tested, suggesting that structural modifications could enhance efficacy against resistant pathogens .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 5-10 | Acinetobacter baumannii |

| This compound | 10-15 | Pseudomonas aeruginosa |

| Manganese(I) Complex | 3-5 | Acinetobacter baumannii |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity was quantified using the DPPH radical scavenging method, yielding an effective concentration (EC50) value indicative of its potency compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Results

| Compound | EC50 (µg/mL) | Method Used |

|---|---|---|

| This compound | 55.52 | DPPH Radical Scavenging |

| Ascorbic Acid | 45.00 | DPPH Radical Scavenging |

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed using various cancer cell lines. The compound showed selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation in certain types of cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications, suggesting potential for development into an anticancer agent .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Moderate Cytotoxicity |

| MCF-7 (Breast Cancer) | 15 | High Selectivity |

| Normal Fibroblasts | >100 | Low Toxicity |

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as tyrosine phosphatase, which plays a role in various signaling pathways related to cell growth and differentiation .

- Cellular Uptake : Studies indicate that this compound may utilize transport mechanisms similar to known substrates for intestinal peptide transporters, enhancing its bioavailability and therapeutic potential .

Case Studies and Applications

Several case studies have highlighted the application of this compound in treating infections caused by resistant bacteria. For instance, in a Galleria mellonella model, the compound demonstrated effective bacterial clearance without significant host toxicity, underscoring its potential as a therapeutic agent against multidrug-resistant infections .

Properties

Molecular Formula |

C23H30N2O8S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S)-2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C23H30N2O8S/c1-6-15(21(27)25-16(22(28)29)7-8-34-5)24-19(26)11-14-12(2)20-17(32-4)9-13(31-3)10-18(20)33-23(14)30/h9-10,15-16H,6-8,11H2,1-5H3,(H,24,26)(H,25,27)(H,28,29)/t15?,16-/m0/s1 |

InChI Key |

IXNFAEJADGPQSR-LYKKTTPLSA-N |

Isomeric SMILES |

CCC(C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C |

Canonical SMILES |

CCC(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.